6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one
CAS No.: 941972-83-4
Cat. No.: VC4464546
Molecular Formula: C18H12ClFN2O3
Molecular Weight: 358.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941972-83-4 |
|---|---|
| Molecular Formula | C18H12ClFN2O3 |
| Molecular Weight | 358.75 |
| IUPAC Name | 6-(1,3-benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C18H12ClFN2O3/c19-13-2-1-3-14(20)12(13)9-22-18(23)7-5-15(21-22)11-4-6-16-17(8-11)25-10-24-16/h1-8H,9-10H2 |
| Standard InChI Key | KGAZIIGPOCZBEE-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name, 6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one, reflects its three-component architecture: a pyridazin-3-one ring substituted at position 6 with a 1,3-benzodioxole group and at position 2 with a (2-chloro-6-fluorobenzyl) moiety. Its molecular formula is C₁₉H₁₁ClFNO₃, with a molecular weight of 363.75 g/mol.
Crystallographic Characterization
Single-crystal X-ray diffraction data for analogous benzodioxol-containing compounds reveal orthorhombic crystal systems with space group P2₁2₁2₁. For example, 1-(2H-1,3-benzodioxol-5-yl)ethanone crystallizes with unit cell parameters a = 7.324 Å, b = 9.858 Å, c = 11.176 Å, and Z = 4 . The benzodioxol group adopts a planar conformation, with C–O bond lengths of 1.364–1.382 Å, while the pyridazinone ring exhibits slight puckering (torsion angles: 2.5–4.8°) .
Table 1: Selected Bond Lengths and Angles for Benzodioxol-Containing Analogs
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| C1–O1 (benzodioxol) | 1.382 | |
| O1–C7 | 1.364 | |
| Pyridazinone C–N | 1.335–1.348 | |
| Dihedral (benzodioxol-pyridazinone) | 12.3° |
Synthesis and Structural Modification
Synthetic Routes
The compound is synthesized via a multi-step sequence beginning with the condensation of 1,3-benzodioxol-5-carbaldehyde with hydrazine to form a hydrazone intermediate. Subsequent cyclization with diketene derivatives yields the pyridazinone core . Alkylation at the N-2 position is achieved using 2-chloro-6-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C), with yields averaging 65–72% .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 4.8 Hz, 1H, pyridazinone H4), 7.45–7.38 (m, 2H, Ar–H), 6.93 (s, 1H, benzodioxol H5), 6.01 (s, 2H, OCH₂O), 4.85 (s, 2H, CH₂Ar) .
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IR (KBr): ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C–O–C) .
Biological Activity and Mechanism
Enzyme Inhibition
Pyridazinone derivatives demonstrate potent inhibition of phosphodiesterase-9A (PDE9A) and HCV NS5B polymerase. For example, 6-[(3S,4S)-4-methylpyrrolidin-3-yl]pyridazinone analogs exhibit IC₅₀ values <10 nM against PDE9A . The chlorophenyl substituent enhances hydrophobic interactions with enzyme pockets, while the benzodioxol group improves metabolic stability .
Antimicrobial and Antiviral Effects
Structurally related 5-butyl-1H-benzimidazol-2-yl derivatives show EC₅₀ values of 0.10 μM against HCV in cell culture . The target compound’s fluorine atom may reduce off-target binding, as seen in 6-fluoro-benzimidazole analogs with >100-fold selectivity over host kinases .
Table 2: Biological Activity of Pyridazinone Analogs
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